Cas no 1017682-74-4 (tert-butyl 7-fluoro-3-Methyl-1H-indazole-1-carboxylate)

Technical Introduction: Tert-butyl 7-fluoro-3-methyl-1H-indazole-1-carboxylate is a fluorinated indazole derivative featuring a tert-butyloxycarbonyl (Boc) protecting group. This compound is valued for its stability and versatility in synthetic organic chemistry, particularly in pharmaceutical and agrochemical applications. The fluorine substituent enhances its reactivity and binding affinity, making it a useful intermediate in the development of bioactive molecules. The Boc group facilitates selective deprotection under mild conditions, enabling controlled functionalization. Its crystalline solid form ensures ease of handling and storage. This compound is commonly employed in the synthesis of heterocyclic scaffolds, offering a balance of steric and electronic properties for tailored molecular design.
tert-butyl 7-fluoro-3-Methyl-1H-indazole-1-carboxylate structure
1017682-74-4 structure
Product Name:tert-butyl 7-fluoro-3-Methyl-1H-indazole-1-carboxylate
CAS No:1017682-74-4
MF:C13H15FN2O2
MW:250.268806695938
CID:5931574
PubChem ID:70303368
Update Time:2025-06-27

tert-butyl 7-fluoro-3-Methyl-1H-indazole-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 7-fluoro-3-Methyl-1H-indazole-1-carboxylate
    • EN300-12452795
    • 1,1-Dimethylethyl 7-fluoro-3-methyl-1H-indazole-1-carboxylate
    • SCHEMBL8207359
    • DTXSID801182366
    • 1017682-74-4
    • Inchi: 1S/C13H15FN2O2/c1-8-9-6-5-7-10(14)11(9)16(15-8)12(17)18-13(2,3)4/h5-7H,1-4H3
    • InChI Key: GFFHBUPCMLZFMD-UHFFFAOYSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)C2=C(C=CC=C2F)C(C)=N1

Computed Properties

  • Exact Mass: 250.11175589g/mol
  • Monoisotopic Mass: 250.11175589g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 329
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 44.1Ų

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tert-butyl 7-fluoro-3-Methyl-1H-indazole-1-carboxylate Related Literature

Additional information on tert-butyl 7-fluoro-3-Methyl-1H-indazole-1-carboxylate

Introduction to Tert-butyl 7-fluoro-3-Methyl-1H-indazole-1-carboxylate (CAS No. 1017682-74-4)

Tert-butyl 7-fluoro-3-Methyl-1H-indazole-1-carboxylate, with the CAS number 1017682-74-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the indazole family, a heterocyclic structure that is widely recognized for its biological activity and potential therapeutic applications. The presence of a fluoro substituent and a tert-butyl group in its molecular framework enhances its pharmacological properties, making it a valuable candidate for further investigation.

The molecular structure of Tert-butyl 7-fluoro-3-Methyl-1H-indazole-1-carboxylate consists of a central indazole ring, which is fused with a carboxylate group at the 1-position and a fluoro substituent at the 7-position. Additionally, a methyl group is attached at the 3-position, further modulating its chemical and biological behavior. This specific arrangement of functional groups contributes to its unique reactivity and interaction with biological targets.

In recent years, there has been growing interest in indazole derivatives due to their diverse pharmacological activities. These compounds have been explored for their potential in treating various diseases, including cancer, inflammation, and infectious disorders. The fluoro substituent, in particular, is known to enhance the metabolic stability and binding affinity of molecules, making them more effective in vivo. Tert-butyl 7-fluoro-3-Methyl-1H-indazole-1-carboxylate leverages these properties, positioning it as a promising lead compound for drug discovery.

One of the most compelling aspects of Tert-butyl 7-fluoro-3-Methyl-1H-indazole-1-carboxylate is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The tert-butyl group provides a stable handle for further functionalization, allowing chemists to modify the molecule in various ways to optimize its biological activity. This flexibility makes it an attractive building block for medicinal chemists working on developing novel therapeutics.

Recent studies have highlighted the importance of fluorinated indazole derivatives in medicinal chemistry. For instance, researchers have demonstrated that certain fluoro-substituted indazoles exhibit potent inhibitory effects on enzymes involved in cancer progression. These findings have spurred further investigation into the structural modifications that can enhance such activities. Tert-butyl 7-fluoro-3-Methyl-1H-indazole-1-carboxylate fits well within this context, as its design incorporates elements known to improve bioactivity.

The synthesis of Tert-butyl 7-fluoro-3-Methyl-1H-indazole-1-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the fluoro group, in particular, necessitates specialized methodologies to ensure high yield and purity. Advances in synthetic chemistry have made it possible to produce this compound with increasing efficiency, which is crucial for large-scale applications in drug development.

From a pharmacological perspective, Tert-butyl 7-fluoro-3-Methyl-1H-indazole-1-carboxylate has shown promise in preclinical studies. Its ability to interact with biological targets suggests that it may have therapeutic benefits across multiple disease areas. While further research is needed to fully elucidate its mechanisms of action, preliminary data indicate that it could serve as a foundation for developing new treatments.

The role of computational chemistry and molecular modeling has been instrumental in understanding the properties of Tert-butyl 7-fluoro-3-Methyl-1H-indazole-1-carboxylate. These tools allow researchers to predict how the compound will behave in different environments and how it might interact with biological molecules. Such insights are invaluable for guiding experimental design and optimizing drug candidates.

In conclusion, Tert-butyl 7-fluoro-3-Methyl-1H-indazole-1-carboxylate (CAS No. 1017682-74-4) represents an exciting opportunity in pharmaceutical research. Its unique molecular structure and promising biological activities make it a compelling candidate for further investigation. As our understanding of fluorinated heterocycles continues to grow, compounds like this one are likely to play an increasingly important role in the development of novel therapeutics.

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